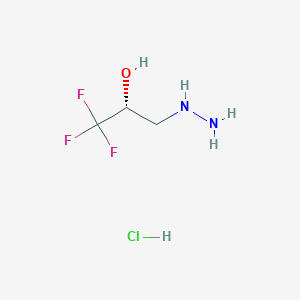
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride is a chemical compound characterized by the presence of trifluoromethyl and hydrazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-propanol with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization or chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various trifluoromethyl and hydrazine derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-trifluoro-2-propanol: Similar in structure but lacks the hydrazinyl group.
Hydrazine hydrate: Contains the hydrazinyl group but lacks the trifluoromethyl group.
Trifluoromethyl hydrazine: Contains both functional groups but in a different arrangement.
Uniqueness
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride is unique due to the combination of trifluoromethyl and hydrazinyl groups in a single molecule, providing distinct chemical and physical properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C3H8ClF3N2O |
|---|---|
Poids moléculaire |
180.56 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7F3N2O.ClH/c4-3(5,6)2(9)1-8-7;/h2,8-9H,1,7H2;1H/t2-;/m1./s1 |
Clé InChI |
DJUYDROEFQSFKU-HSHFZTNMSA-N |
SMILES isomérique |
C([C@H](C(F)(F)F)O)NN.Cl |
SMILES canonique |
C(C(C(F)(F)F)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)
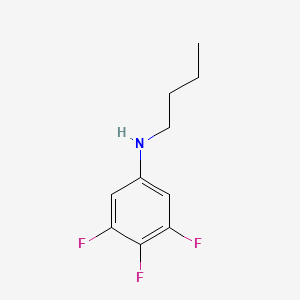
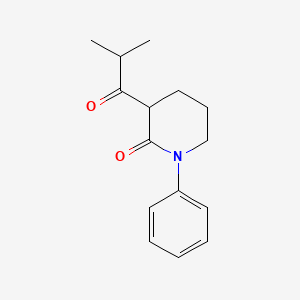
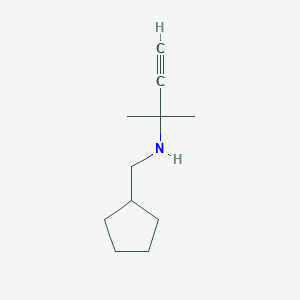
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)
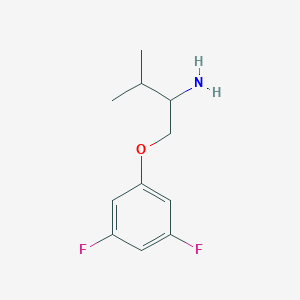
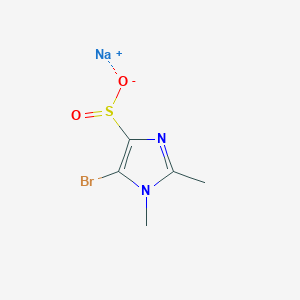
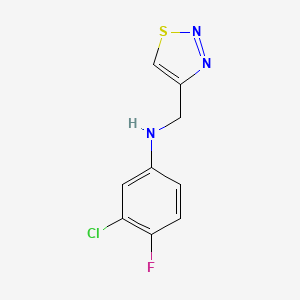
amine](/img/structure/B13238931.png)
